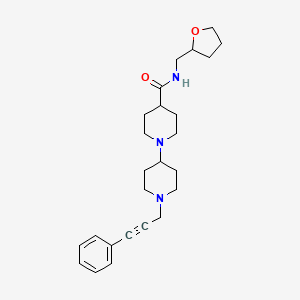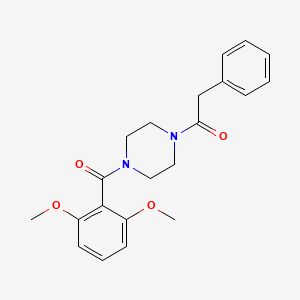![molecular formula C15H22N2O2 B6062900 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide](/img/structure/B6062900.png)
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylone was first synthesized in the late 2000s as a replacement for other cathinone compounds that were becoming increasingly regulated. It is a white crystalline powder that is usually ingested orally, snorted, or injected. Dibutylone has been known to produce effects similar to other stimulant drugs such as MDMA and cocaine.
Mechanism of Action
Dibutylone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It also acts as a releasing agent of these neurotransmitters. This leads to an increase in their levels in the brain, which produces the psychoactive effects of the drug.
Biochemical and physiological effects:
Dibutylone has been shown to produce effects similar to other stimulant drugs such as MDMA and cocaine. These effects include feelings of euphoria, increased energy, and heightened sensory perception. Dibutylone has also been shown to increase heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
Dibutylone has been used in scientific research as a tool to study the effects of cathinone compounds on the human body. Its advantages include its ability to produce effects similar to other stimulant drugs such as MDMA and cocaine, which allows researchers to study the mechanisms of action of cathinone compounds and their effects on neurotransmitter systems in the brain. However, its limitations include its potential for abuse and its lack of long-term safety data.
Future Directions
There are several future directions for research on dibutylone and other cathinone compounds. One direction is to study the long-term effects of these drugs on the brain and body. Another direction is to investigate the potential therapeutic uses of cathinone compounds, such as their use in the treatment of depression and anxiety disorders. Additionally, researchers may explore the development of new cathinone compounds with improved safety profiles and therapeutic potential.
Synthesis Methods
Dibutylone can be synthesized using a variety of methods, including the reaction of 1-(4-bromophenyl)propan-2-one with dimethylamine and sodium borohydride. Another method involves the reaction of 1-(4-chlorophenyl)propan-2-one with 3,4-methylenedioxyphenylpropan-2-one and sodium borohydride.
Scientific Research Applications
Dibutylone has been used in scientific research to study the effects of cathinone compounds on the human body. It has been shown to produce effects similar to other stimulant drugs such as MDMA and cocaine. Researchers have used dibutylone to study the mechanisms of action of cathinone compounds and their effects on neurotransmitter systems in the brain.
properties
IUPAC Name |
N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-5-14(18)16-13-9-6-12(7-10-13)8-11-15(19)17(2)3/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLQSGFDRBMLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone](/img/structure/B6062823.png)
![diisopropyl 5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6062824.png)
![2-{4-[(2,5-dimethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062828.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6062838.png)


![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6062874.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone](/img/structure/B6062876.png)
![[1-(2-naphthylmethyl)-2-piperidinyl]methanol](/img/structure/B6062892.png)
![N-{[1-(2-chloro-4-hydroxy-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6062908.png)
![N-(2-hydroxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6062913.png)
![N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamine](/img/structure/B6062919.png)
![(4-phenoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6062923.png)
![2,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B6062930.png)